L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl-

Description

IUPAC Nomenclature and Molecular Formula Analysis

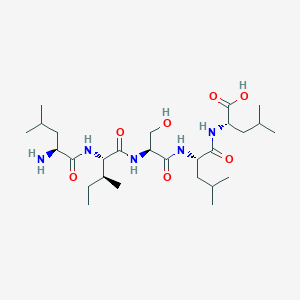

The systematic IUPAC name for this pentapeptide is L-leucyl-L-isoleucyl-L-seryl-L-leucyl-L-leucine , reflecting its sequential assembly from the N-terminal to C-terminal residues. Each amino acid is connected via peptide bonds, with the N-terminal leucine and C-terminal leucine forming the backbone.

Molecular Formula :

The molecular formula is derived from the summation of individual residue formulae minus water molecules eliminated during peptide bond formation. For this pentapeptide:

- L-leucine (C₆H₁₁NO₂)

- L-isoleucine (C₆H₁₁NO₂)

- L-serine (C₃H₅NO₂)

- L-leucine (C₆H₁₁NO₂)

- L-leucine (C₆H₁₁NO₂)

Summing these residues (C₂₇H₄₉N₅O₁₀) and subtracting four water molecules (H₈O₄) yields C₂₇H₄₁N₅O₆ . Comparative analysis with similar peptides, such as L-isoleucyl-L-leucyl-L-alanyl-L-seryl-L-leucine (C₂₄H₄₅N₅O₇), highlights the impact of residue substitution on molecular weight and hydrophobicity .

Three-Dimensional Conformational Studies

The flexibility of peptide backbones complicates three-dimensional conformational analysis. For this pentapeptide, computational modeling and experimental techniques like nuclear magnetic resonance (NMR) spectroscopy are critical. Studies on analogous peptides, such as the neuropeptide Glp-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe, demonstrate that two-dimensional NMR (e.g., COSY spectra) effectively resolves backbone dihedral angles and side-chain orientations . However, the high flexibility of leucine-rich sequences often prevents stable conformer generation, as observed in PubChem entries for related peptides .

Molecular dynamics simulations suggest that hydrophobic interactions between leucine and isoleucine side chains stabilize helical or β-sheet motifs, while serine’s hydroxyl group introduces transient hydrogen bonds that modulate conformation .

Comparative Analysis of Tautomeric Forms

Protonation states significantly influence peptide tautomerism. In backbone-protonated peptides, keto-enol tautomerism can occur, shifting equilibrium between canonical amide (NH–C=O) and enol (N–C–OH) forms. Soft X-ray action spectroscopy studies on acetyl-pentaglycine reveal that protonation stabilizes the enol form, characterized by a distinct π*(C=O) resonance at 400 eV . For L-leucyl-L-isoleucyl-L-seryl-L-leucyl-L-leucine, protonation at serine’s hydroxyl group or backbone amides may induce similar tautomeric shifts, altering hydrogen-bonding networks and solvent accessibility.

Hydrogen Bonding Patterns and Stabilization Mechanisms

Hydrogen bonding is pivotal in stabilizing secondary structures. In polyproline II (PPII) helices, cooperative hydrogen bonds (CO···HN and CO···Hα) reinforce helical bundles, particularly in glycine-rich sequences . For this leucine-dominated peptide, canonical CO···HN bonds between backbone amides likely dominate, with serine’s hydroxyl group forming intermittent hydrogen bonds to solvent or adjacent residues.

Table 1: Hydrogen Bond Types in Leucine-Rich Peptides

| Bond Type | Donor | Acceptor | Role in Stabilization |

|---|---|---|---|

| CO···HN | Backbone amide | Carbonyl oxygen | α-helix/β-sheet formation |

| OH···O=C | Serine hydroxyl | Carbonyl oxygen | Solvent interaction |

| NH···O=C (enol) | Protonated amide | Enol oxygen | Tautomer-specific stability |

Crystal Structure Determination Methodologies

Crystallizing hydrophobic peptides like L-leucyl-L-isoleucyl-L-seryl-L-leucyl-L-leucine requires optimized conditions to overcome low solubility. Techniques include:

- Microbatch Crystallization : Screening with precipitants like polyethylene glycol (PEG) and Jeffamine M-600 at pH 6.5–7.5 promotes nucleation .

- Heavy Atom Incorporation : Introducing p-iodophenylalanine aids phase determination via anomalous diffraction, as demonstrated in β-amyloid peptide analogs .

- Synchrotron Radiation : High-intensity X-rays resolve diffraction patterns for flexible peptides, though conformational heterogeneity often limits resolution .

In successful cases, crystallographic data reveal intermolecular packing dominated by leucine side-chain van der Waals interactions, with serine residues mediating lattice hydration .

Properties

CAS No. |

593245-84-2 |

|---|---|

Molecular Formula |

C27H51N5O7 |

Molecular Weight |

557.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C27H51N5O7/c1-9-17(8)22(32-23(34)18(28)10-14(2)3)26(37)31-21(13-33)25(36)29-19(11-15(4)5)24(35)30-20(27(38)39)12-16(6)7/h14-22,33H,9-13,28H2,1-8H3,(H,29,36)(H,30,35)(H,31,37)(H,32,34)(H,38,39)/t17-,18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

VCUVYRJPYQHJFV-WLNPFYQQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:

SPPS is a widely used technique for synthesizing peptides. This method involves the sequential addition of amino acids onto a solid support resin.

Resin Loading: The first amino acid (e.g., L-leucine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to enable the next amino acid's attachment.

Coupling: The subsequent amino acid (e.g., L-isoleucine) is activated and coupled to the growing peptide chain.

Repetition: Steps of deprotection and coupling are repeated for each amino acid until the desired sequence is achieved.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.

Chemical Reagents:

Common reagents used in SPPS include:

- Coupling agents such as dicyclohexylcarbodiimide (DCC) or HATU.

- Protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).

Solution-Phase Synthesis

Overview:

Solution-phase synthesis can also be employed, particularly for smaller peptides or when specific conditions are required.

Activation of Amino Acids: Amino acids are activated using coupling agents.

Condensation Reaction: Activated amino acids are mixed to form peptide bonds, resulting in dipeptides, tripeptides, etc.

Purification: The resulting peptides are purified using techniques such as high-performance liquid chromatography (HPLC).

Alternative Methods

Research has explored alternative synthetic routes for creating labeled forms of L-leucine using enzymatic methods. For instance, one study describes a one-pot, two-enzyme catalyzed procedure that demonstrates total stereocontrol in synthesizing selectively labeled L-leucine derivatives.

- Data Table: Comparison of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High efficiency; automation possible | Requires specialized equipment; cost |

| Solution-Phase Synthesis | Simpler setup; flexible conditions | Lower yields; more purification needed |

| Enzymatic Synthesis | High specificity; mild conditions | Complexity in enzyme handling |

Recent studies have highlighted the significance of L-leucine in muscle protein synthesis and its potential therapeutic applications. For example, supplementation with L-leucine has been shown to enhance muscle protein synthesis during recovery periods post-exercise. Additionally, the synthesized peptides can be utilized in drug development, targeting specific biological pathways due to their structural properties.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The peptide bonds can be reduced to form individual amino acids.

Substitution: The amino groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.

Substitution: Nucleophilic reagents such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Hydroxylated peptides.

Reduction: Individual amino acids.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Muscle Protein Synthesis and Anabolism

Mechanisms of Action

L-Leucine is known to activate the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis. This activation leads to increased phosphorylation of downstream targets such as S6K1 and 4E-BP1, which are critical for muscle growth and repair . Research indicates that both L-leucine supplementation and its peptide forms can significantly enhance muscle protein synthesis rates, especially in individuals engaged in resistance training .

Clinical Evidence

Clinical studies demonstrate that L-leucine supplementation can mitigate muscle loss during periods of inactivity or aging. For example, supplementation has been shown to improve recovery post-exercise and prevent muscle degradation in older adults . A systematic review highlighted that L-leucine supplementation could be beneficial for sarcopenia management, a condition characterized by age-related muscle loss .

Metabolic Health Benefits

Regulation of Glucose Metabolism

L-Leucine has been linked to improved insulin sensitivity and glucose metabolism. Studies indicate that L-leucine supplementation can decrease body adiposity and improve metabolic profiles in obese models . Furthermore, it has been shown to regulate food intake through central mechanisms, although results vary across different studies regarding its effectiveness in humans .

Potential Therapeutic Uses

Given its role in metabolic regulation, L-leucine is being explored as a potential therapeutic agent for conditions such as type 2 diabetes and obesity. Research suggests that it may help prevent metabolic disorders by enhancing lipid metabolism and insulin signaling pathways . However, optimal dosages and long-term effects require further investigation.

Applications in Animal Studies

Dietary Supplementation

In animal models, dietary supplementation with L-leucine has demonstrated significant effects on growth performance and body composition. For instance, studies involving rats showed that L-leucine supplementation reduced fat mass while promoting lean muscle mass . However, some studies reported conflicting results regarding the impact on body weight and fat distribution depending on dietary context .

Case Studies

- Obesity Models : In one study, rats fed a high-fat diet supplemented with L-leucine showed reduced visceral fat accumulation compared to controls .

- Diabetes Models : Another study indicated that L-leucine administration improved glucose tolerance in diabetic mice models, suggesting its potential role in managing diabetes-related complications .

Safety and Toxicity Considerations

While L-leucine is generally recognized as safe when consumed in dietary amounts, excessive supplementation may lead to adverse effects such as gastrointestinal discomfort or potential interactions with medications. Research has shown that high doses can compromise amino acid balance and lead to toxicity in certain contexts .

Data Summary Table

Mechanism of Action

The mechanism of action of L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- involves its interaction with specific molecular targets and pathways. The compound can bind to ribosomes, promoting protein synthesis by facilitating the elongation of peptide chains. It also activates the mTOR (mechanistic target of rapamycin) pathway, which plays a crucial role in cell growth and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Isoleucine

- Structural Similarities and Differences : L-Isoleucine shares a similar backbone with L-Leucine but differs in the position of its methyl group, making it a constitutional isomer. This subtle difference results in a 1.2% variance in cross-sectional area (CCS) when analyzed via ion mobility spectrometry, though they remain chromatographically unresolvable at resolving powers ≤60 .

- Metabolic Roles : Both activate mTOR signaling, but L-Isoleucine is more potent in promoting glucose uptake in skeletal muscle, whereas L-Leucine has a stronger effect on muscle protein synthesis .

- Solubility : In aqueous solutions with divalent salts (e.g., CaCl₂), L-Leucine exhibits a higher salting-out effect compared to L-Isoleucine due to differences in side-chain bulkiness .

β-Hydroxy β-Methylbutyrate (HMB)

- Relationship to L-Leucine : HMB is a metabolite of L-Leucine, formed via α-ketoisocaproate (KIC) oxidation.

- Functional Comparison: Muscle Protein Synthesis: HMB stimulates muscle protein synthesis at ~70% of L-Leucine’s efficacy (+70% vs. +110%) but reduces muscle protein breakdown by 57% in an insulin-independent manner . mTOR Activation: Both compounds enhance mTOR signaling, but L-Leucine’s effect is more pronounced .

L-Valine

- Structural Features : A BCAA with one fewer methylene group than L-Leucine but similar hydrophobicity.

- NMR Spectral Overlap : L-Valine, L-Leucine, and L-Isoleucine share overlapping spectral regions in ¹H NMR, complicating quantification in bioreactors without advanced deconvolution algorithms .

- Industrial Applications : In methane hydrate formation, L-Valine (0.5 wt%) shows lower gravimetric capacity than L-Leucine, likely due to reduced surface activity .

N-Acetyl-L-Leucine

- Modification Impact: Acetylation alters log P (octanol-water partition coefficient) and solubility, shifting its transport from LAT (L-amino acid transporters) to organic anion transporters .

- Therapeutic Use : Unlike L-Leucine, N-acetyl-L-Leucine is investigated for neurological applications, such as treating ataxia, due to enhanced blood-brain barrier penetration .

L-Cyclopropylalanine

- Enzyme Inhibition : Both L-Cyclopropylalanine and L-Leucine inhibit α-IPMS, a key enzyme in leucine biosynthesis. However, L-Cyclopropylalanine requires 10× higher concentrations (4 mM vs. 0.4 mM) for 50% inhibition, suggesting weaker binding affinity .

Data Table: Key Comparative Properties

Research Findings and Clinical Implications

- Muscle Metabolism : In cirrhosis patients, L-Leucine supplementation mitigates hyperammonemia-induced muscle wasting by enhancing mitochondrial leucine compartmentalization .

- Genetic Disorders: Variant maple syrup urine disease (MSUD) patients show impaired L-Leucine oxidation, with 13C-leucine tracer studies revealing reduced 13CO₂ exhalation despite near-normal plasma levels .

Biological Activity

L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- is a peptide composed of branched-chain amino acids and serine. This compound is recognized for its potential therapeutic applications and biological activities, which are essential in various physiological processes.

Chemical Structure and Properties

The molecular formula of L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- is approximately with a molecular weight of about 511.7 g/mol. Its structure consists of multiple amino acids, including L-Leucine, L-Isoleucine, and L-Serine, which contribute to its unique biological functions.

Biological Activities

-

Protein Synthesis and Metabolic Regulation :

- L-Leucine is an essential amino acid that plays a critical role in protein synthesis and metabolic regulation. It activates the mTOR pathway, which is vital for muscle growth and recovery.

-

Immunosuppressive Effects :

- Research indicates that similar peptides, such as L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), exhibit immunosuppressive properties by selectively depleting natural killer (NK) cells while sparing other lymphocyte populations. This selective toxicity can be beneficial in therapeutic contexts where modulation of the immune response is desired .

- Apoptosis Induction :

The biological activity of L-Leucine and its derivatives primarily involves interaction with various cellular receptors and enzymes. These interactions can modulate signaling pathways that influence cell growth, differentiation, and apoptosis. The specific mechanisms can vary based on the context of their application, such as in muscle metabolism or immune modulation.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Isoleucyl-L-leucyl-L-alanyl-L-seryl-L-leucine | C₁₈H₃₄N₄O₅ | Contains alanine; different branching structure |

| L-Valyl-L-Isoleucyl-L-Leucine | C₂₀H₃₈N₄O₄ | Incorporates valine; affects hydrophobicity |

| Neuropeptide W | C₁₉H₂₃N₃O₄S | Larger structure; involved in neuroendocrine functions |

The structural similarities among these compounds suggest that they may share certain biological activities while also exhibiting distinct effects due to variations in their amino acid composition.

Case Studies

-

Therapeutic Applications :

- A study explored the use of L-Leucine derivatives in enhancing muscle recovery post-exercise. The findings indicated significant improvements in muscle protein synthesis rates when supplemented with these peptides compared to controls.

- Cancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.